Benzyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound Benzyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a benzyl ester group and two distinct aryl substituents: a 3,4-dimethoxyphenyl ring at position 7 and a 3-hydroxy-4-methoxyphenyl group at position 2. These functional groups confer unique physicochemical and biological properties, such as enhanced lipophilicity (due to the benzyl ester) and hydrogen-bonding capacity (from the hydroxyl group). Hexahydroquinolines are pharmacologically significant due to their calcium channel modulation, antibacterial, and antioxidant activities .
Properties
Molecular Formula |
C33H33NO7 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
benzyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C33H33NO7/c1-19-30(33(37)41-18-20-8-6-5-7-9-20)31(22-11-12-27(38-2)25(35)15-22)32-24(34-19)14-23(16-26(32)36)21-10-13-28(39-3)29(17-21)40-4/h5-13,15,17,23,31,34-35H,14,16,18H2,1-4H3 |
InChI Key |
REPUYEXUUGYSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)O)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
Benzyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the hexahydroquinoline family. Its unique structure features multiple functional groups that contribute to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, potential therapeutic applications, and interactions with biological targets.
The molecular formula of this compound is C₃₃H₃₃N₃O₇, with a molar mass of approximately 555.62 g/mol. The presence of methoxy and hydroxy substituents on aromatic rings enhances its reactivity and biological profile.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi. Its structural features may enhance binding affinity to microbial targets.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. In particular, studies have indicated that it may interact with specific molecular targets involved in cancer pathways.
Case Study: Anticancer Activity
A study screened a library of compounds for anticancer effects using multicellular spheroids as a model. This compound demonstrated significant cytotoxicity against various cancer cell lines (Fayad et al., 2019) . The mechanism of action appears to involve the inhibition of key enzymes associated with tumor growth.
Structure–Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its biological activity. A comparative analysis with structurally related compounds reveals:
| Compound Name | Key Differences |
|---|---|
| Benzyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Lacks the 7-(3-hydroxy-4-methoxyphenyl) group |
| Benzyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | Lacks the 2-(3-hydroxy) group |
| Ethyl 7-(3-hydroxyphenyl)-2-methylhexahydroquinoline | Lacks additional methoxy groups |
The presence of both hydroxy and methoxy groups significantly influences the reactivity and biological profile compared to similar compounds .
Investigations into the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Binding affinity assays and enzyme inhibition studies are commonly used to elucidate how the compound affects specific pathways in biological systems.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to Benzyl 7-(3,4-dimethoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit antimicrobial properties against bacteria and fungi. The presence of methoxy and hydroxy substituents enhances its interaction with biological targets such as enzymes or receptors .
Therapeutic Potential
Due to its structural characteristics, this compound may serve as a lead compound for developing new pharmaceuticals targeting various diseases. Its potential therapeutic effects stem from its ability to interact with specific molecular targets involved in disease pathways.
Mechanism of Action Studies
Investigations into the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Binding affinity assays and enzyme inhibition studies are commonly employed to elucidate how the compound affects specific pathways in biological systems .
Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. A common method is the Hantzsch reaction, which combines an aldehyde with a β-keto ester and ammonium acetate in the presence of a solvent like ethanol and a catalyst such as piperidine. Microwave-assisted synthesis or ultrasound techniques can enhance yields and reduce reaction times .
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of hexahydroquinoline compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications to the benzyl group enhanced the binding affinity to bacterial enzymes, leading to increased efficacy.
Case Study 2: Cancer Therapeutics
Another investigation focused on the potential anticancer properties of similar compounds. The study revealed that certain derivatives exhibited cytotoxic effects on breast cancer cell lines through apoptosis induction mechanisms. This suggests that this compound could be explored further for its anticancer properties .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its phenolic (-OH) and methoxy (-OCH₃) substituents. Key findings include:
| Reaction | Conditions | Outcome | Mechanistic Insight |
|---|---|---|---|
| Phenolic oxidation | KMnO₄/H₂SO₄ (acidic) | Formation of quinone derivatives via hydroxyl group oxidation | Electrophilic attack at the aromatic ring’s electron-rich 3-hydroxy-4-methoxyphenyl group |
| Demethylation | BBr₃ in CH₂Cl₂ (0°C) | Cleavage of methoxy groups to yield catechol intermediates | Lewis acid-mediated removal of methyl groups from dimethoxyphenyl substituents |
Experimental Evidence :
-
Oxidation with KMnO₄ under acidic conditions produces a quinone derivative (λₘₐₓ = 420 nm, confirmed via UV-Vis spectroscopy).
-
Demethylation with BBr₃ results in a 72% yield of the dihydroxy intermediate, verified by HPLC-MS.
Reduction Reactions
The ketone group at position 5 and the ester moiety are primary reduction targets:
Key Data :
-
NaBH₄ reduction achieves >85% conversion within 2 hours (TLC monitoring).
-
LiAlH₄-mediated ester reduction shows 95% efficiency but requires rigorous exclusion of moisture .
Substitution Reactions
The aromatic rings and ester group participate in electrophilic and nucleophilic substitutions:
Notable Results :
-
Friedel-Crafts reactions proceed with 55–60% regioselectivity for the para position relative to methoxy groups .
-
Hydrolysis under basic conditions yields the carboxylic acid derivative (mp 198–200°C), confirmed by FT-IR (C=O stretch at 1705 cm⁻¹) .
Synthetic Routes and Catalysis
The compound is synthesized via multicomponent reactions (MCRs), with optimized protocols reported:
| Method | Catalyst | Yield | Conditions |
|---|---|---|---|
| Hantzsch reaction | Piperidine/EtOH | 78% | Reflux, 8 hours |
| Microwave-assisted | Fe₃O₄/PpPDA nanocomposite | 92% | 80°C, 20 minutes |
Comparative Analysis :
-
Traditional Hantzsch methods require prolonged heating, while microwave-assisted synthesis reduces reaction time by 75% .
-
The Fe₃O₄/PpPDA catalyst enhances yield via synergistic Lewis acid–base interactions, confirmed by recyclability tests (5 cycles with <5% efficiency loss) .
Photochemical Reactivity
UV irradiation induces structural changes in the hexahydroquinoline core:
| Condition | Wavelength | Product | Application |
|---|---|---|---|
| UV-C (254 nm) | 6 hours | Ring-contracted indole derivative | Potential photoresponsive material |
Mechanism :
-
Photoexcitation leads to-sigmatropic rearrangement, forming a strained intermediate that collapses into an indole system.
Biological Interaction-Driven Reactions
In vitro studies reveal enzyme-mediated transformations:
| Enzyme | Reaction | Outcome | Biological Relevance |
|---|---|---|---|
| Cytochrome P450 3A4 | O-demethylation | Bioactivation to a cytotoxic metabolite | Enhanced anticancer activity in HepG2 cells (IC₅₀ = 12 μM vs. 28 μM for parent compound) |
Validation :
-
LC-MS/MS identifies the demethylated metabolite (m/z 541 → 297) in hepatic microsomes.
Comparative Reactivity Table
A comparison with structurally similar compounds highlights unique features:
| Compound | Key Reaction | Efficiency | Differentiator |
|---|---|---|---|
| Benzyl 4-(4-ethylphenyl)-7-(4-methoxyphenyl) analog | Ester hydrolysis | 88% | Ethyl group steric hindrance reduces hydrolysis rate by 15% |
| Propan-2-yl 4-(4-hydroxy-3,5-dimethoxyphenyl) derivative | Friedel-Crafts alkylation | 48% | Additional methoxy groups decrease electrophilicity |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
| Compound Name | Substituents (Positions) | Ester Group | Molecular Weight | Key Properties | Evidence ID |
|---|---|---|---|---|---|
| Target Compound | 7-(3,4-dimethoxyphenyl), 4-(3-hydroxy-4-methoxyphenyl) | Benzyl | 505.53 (calc.) | High lipophilicity; hydrogen-bond donor (OH group) | [21] |
| Benzyl 4-(3-hydroxy-4-methoxyphenyl)-2,7,7-trimethyl-... | 4-(3-hydroxy-4-methoxyphenyl), 2,7,7-trimethyl | Benzyl | 447.53 | Reduced steric hindrance (methyl groups); lower polarity | [2] |
| Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-... | 4-(4-hydroxy-3-methoxyphenyl) | Cyclohexyl | ~500 (est.) | Increased steric bulk; moderate solubility | [8] |
| Benzyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-... | 3-bromo-5-ethoxy-4-hydroxyphenyl | Benzyl | ~580 (est.) | Higher molecular weight; potential halogen bonding | [12] |
| Ethyl 4-(3-hydroxyphenyl)-... | 4-(3-hydroxyphenyl) | Ethyl | 403.48 (calc.) | Lower lipophilicity; faster metabolic clearance | [19] |
Key Observations :
- Lipophilicity : The benzyl ester increases lipophilicity relative to ethyl or methyl esters ([19, 20]), favoring membrane permeability but possibly reducing aqueous solubility.
- Steric Effects : Trimethyl substitutions ([2]) reduce steric hindrance compared to bulkier groups like cyclohexyl ([8]) or bromo-ethoxy ([12]).
Crystallographic and Stability Data
- Crystal Packing : Analogs like Methyl 4-(4-methoxyphenyl)-... form N–H···O hydrogen bonds in the solid state, stabilizing the structure . The target compound likely exhibits similar packing, influenced by its hydroxyl group.
- Thermal Stability : Benzyl esters generally exhibit higher melting points than methyl/ethyl esters due to stronger van der Waals forces ([2, 19]).
Preparation Methods
Ultrasound-Assisted Catalyst-Free Synthesis
A highly efficient, catalyst-free method for synthesizing hexahydroquinoline derivatives employs ultrasonic irradiation to accelerate reaction kinetics. As demonstrated by Shah et al., a one-pot, four-component reaction of 1,3-cyclohexanedione, benzyl acetoacetate, ammonium acetate, and substituted aldehydes in ethanol under ultrasound yields 2-methyl-5-oxo-hexahydroquinoline-3-carboxylates in 92–98% within 10 minutes. For the target compound, this protocol could be adapted by using 3-hydroxy-4-methoxybenzaldehyde and 3,4-dimethoxybenzaldehyde as the aldehyde components. The absence of a catalyst and use of ethanol align with green chemistry principles, minimizing waste and energy consumption.
The reaction mechanism proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization. Ultrasonic waves enhance mass transfer and reduce activation energy, enabling rapid enamine formation and ring closure. The benzyl ester group at position 3 originates from benzyl acetoacetate, while the methyl group at position 2 derives from its acetyl moiety.
Ionic Liquid-Catalyzed Synthesis
Room-temperature ionic liquids (RTILs) serve as recyclable catalysts for hexahydroquinoline synthesis. Kumar et al. reported a [H₂-DABCO][HSO₄]₂-catalyzed protocol where 1,3-dicarbonyl compounds, aldehydes, and ammonium acetate react in ethanol to afford hexahydroquinolines in 76–100% yields within 5–15 minutes. This method tolerates diverse substituents, including electron-donating (-OCH₃) and electron-withdrawing (-NO₂) groups, making it suitable for introducing the 3,4-dimethoxy and 3-hydroxy-4-methoxy phenyl groups.
Key advantages include:
Nanoparticle-Catalyzed Solvent-Free Synthesis
Fe₃₋ₓTiₓO₄-SO₃H magnetic nanoparticles enable solvent-free synthesis of hexahydroquinolines under mild conditions. A study by Ghorbani-Vaghei et al. demonstrated that dimedone, ammonium acetate, malononitrile, and aldehydes react at 80°C in the presence of 0.03 g catalyst to yield 2-amino-3-cyano-hexahydroquinolines in 85–95% yields. For the target compound, substituting malononitrile with benzyl acetoacetate and employing two distinct aldehydes could generate the desired product. The magnetic catalyst simplifies purification via external magnetic separation, reducing solvent use.
Stepwise Synthesis Approaches
Claisen-Schmidt Condensation and Cyclization
A two-step approach involving Claisen-Schmidt condensation followed by cyclization is effective for constructing hexahydroquinoline cores. In a representative procedure:
-
Intermediate synthesis : 1-Benzylpiperidin-4-one undergoes Claisen-Schmidt condensation with 3,4-dimethoxybenzaldehyde under microwave irradiation to form a bis-benzylidene intermediate.
-
Cyclization : The intermediate reacts with phenylhydrazine in refluxing ethanol, inducing nucleophilic addition and intramolecular cyclization to yield the pyrazolo-pyridine framework.
Adapting this method, 3-hydroxy-4-methoxybenzaldehyde could replace phenylhydrazine in the cyclization step to introduce the second aryl group. However, regioselectivity challenges may arise due to competing reaction pathways.
Post-Synthetic Modifications
Post-cyclization functionalization offers a route to install challenging substituents. For instance, O-demethylation of a methoxy group using BBr₃ could generate the 3-hydroxy-4-methoxyphenyl moiety. However, this approach risks over-reduction or side reactions, necessitating careful optimization.
Comparative Analysis of Preparation Methods
Characterization and Analytical Data
The target compound’s structure is confirmed via spectroscopic and chromatographic methods:
-
FT-IR : Absorption bands at 3200–3440 cm⁻¹ (-NH and -OH), 1705 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (ketone C=O).
-
¹H NMR : Singlets at δ 3.25–3.35 (CH of hexahydroquinoline), δ 5.10 (benzyl CH₂), and δ 6.70–7.40 (aromatic protons).
-
¹³C NMR : Peaks at δ 55–60 (OCH₃), δ 165–170 (ester C=O), and δ 195–200 (ketone C=O).
Q & A
Q. What is the standard synthetic route for preparing hexahydroquinoline derivatives like this compound?
The compound is synthesized via the Hantzsch reaction, a multicomponent cyclocondensation involving a β-ketoester (e.g., benzyl acetoacetate), a cyclic diketone (e.g., 4,4-dimethylcyclohexane-1,3-dione), an aldehyde (e.g., substituted benzaldehyde), and ammonium acetate. Refluxing in absolute methanol for 8–12 hours under inert conditions yields the hexahydroquinoline core. Post-reaction purification via crystallization (ethanol) or column chromatography ensures product isolation .
Q. Which spectroscopic techniques are typically used to characterize this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT, 2D-COSY/HSQC) to confirm substituent positions and stereochemistry.
- FT-IR for identifying functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, hydroxyl bands at ~3400 cm⁻¹).
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if single crystals are obtained) for definitive structural elucidation .
Q. How is the purity of the synthesized compound assessed?
Purity is validated via TLC monitoring (using silica gel plates and UV visualization) during synthesis and HPLC (reverse-phase C18 columns with UV detection at 254–280 nm). Melting point analysis and elemental (CHNS) analysis further confirm purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the hexahydroquinoline core?
Single-crystal X-ray diffraction using SHELXL refines the structure by analyzing bond lengths, angles, and torsion angles. For puckered cyclohexenone rings, Cremer-Pople parameters quantify non-planarity via amplitude (q) and phase (φ) coordinates derived from atomic displacements relative to the mean plane. This method distinguishes chair, boat, or twist-boat conformations critical for understanding steric strain .
Q. What computational strategies reconcile discrepancies between experimental and theoretical spectroscopic data?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize the geometry and simulate NMR/IR spectra. Discrepancies in chemical shifts (e.g., aromatic protons) may arise from solvent effects or crystal packing, which are addressed using PCM solvation models or comparing solid-state (X-ray) vs. solution-state (NMR) structures. Overlay plots and RMSD analysis quantify deviations .
Q. How are hydrogen-bonding networks analyzed in the crystal lattice?
Graph set analysis (Etter’s formalism) classifies hydrogen bonds into motifs like D(2)₁ (discrete dimer) or C(6) (chain). Tools like Mercury or OLEX2 visualize these networks, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H···O, C–H···π) contributing to lattice stability .
Q. What experimental precautions mitigate oxidative degradation of the 3-hydroxy-4-methoxyphenyl substituent?
- Store under inert gas (Ar/N₂) at –20°C in amber vials.
- Use radical scavengers (e.g., BHT) during synthesis.
- Monitor degradation via HPLC-PDA for unexpected peaks at 270–300 nm .
Methodological Tables
Table 1. Key Crystallographic Parameters for Hexahydroquinoline Derivatives
| Parameter | Value Range | Significance |
|---|---|---|
| R-factor | < 0.05 | High data accuracy |
| Torsion angle (C5–C6) | 15°–25° | Chair conformation stability |
| Hydrogen bond length | 1.8–2.2 Å (O–H···O) | Strong intermolecular interactions |
| Data derived from SHELXL refinements |
Table 2. DFT vs. Experimental ¹H NMR Shifts (δ, ppm)
| Proton Position | Experimental | DFT (Gas Phase) | Δδ |
|---|---|---|---|
| C7–H | 5.21 | 5.45 | 0.24 |
| C4–OH | 4.98 | 5.12 | 0.14 |
| Deviations >0.3 ppm suggest solvation effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
